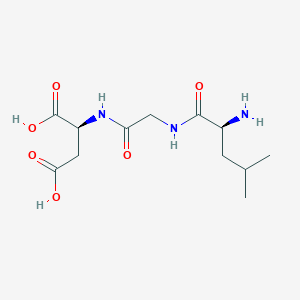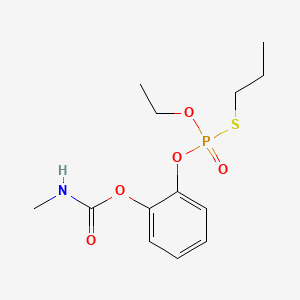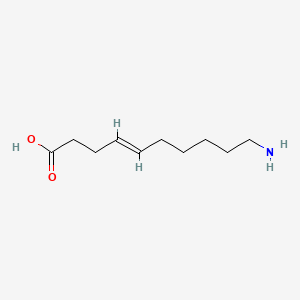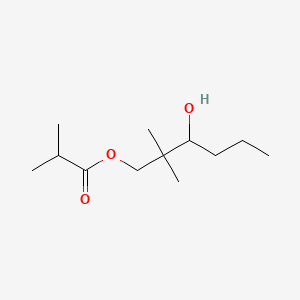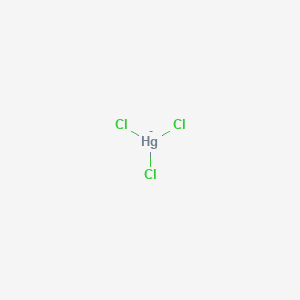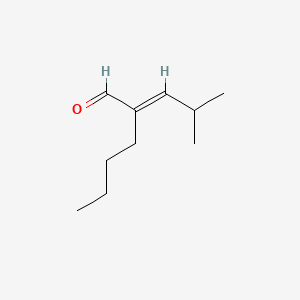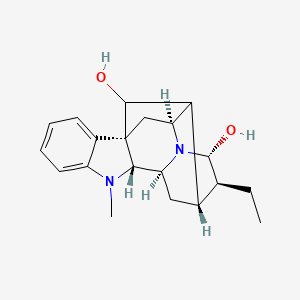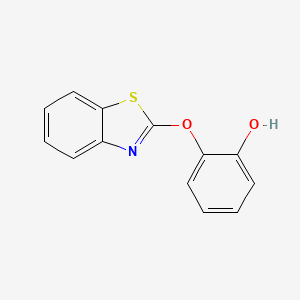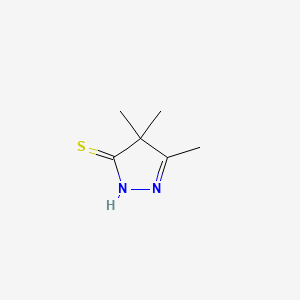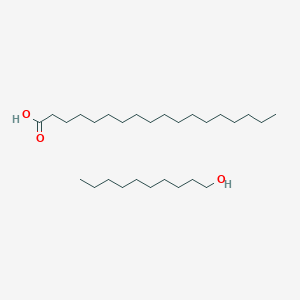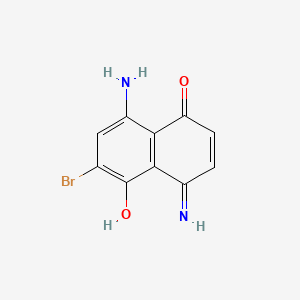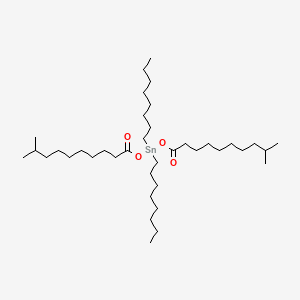
Bis(isoundecanoyloxy)dioctylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(isoundecanoyloxy)dioctylstannane is an organotin compound with the chemical formula C38H76O4Sn. It is known for its applications in various fields, including industrial and scientific research. This compound is characterized by its unique structure, which includes tin (Sn) bonded to organic groups, making it a versatile chemical in different reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(isoundecanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with isoundecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Isoundecanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality this compound .
化学反応の分析
Types of Reactions
Bis(isoundecanoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to tin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
科学的研究の応用
Bis(isoundecanoyloxy)dioctylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism by which bis(isoundecanoyloxy)dioctylstannane exerts its effects involves its interaction with molecular targets and pathways. The tin center in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it effective in catalysis and other chemical processes .
類似化合物との比較
Similar Compounds
- Dioctyltin oxide
- Dioctyltin dichloride
- Bis(triphenylphosphine)iminium chloride
Uniqueness
Bis(isoundecanoyloxy)dioctylstannane is unique due to its specific organic groups attached to the tin center, which confer distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it particularly valuable in specialized applications where specific properties are required .
特性
CAS番号 |
93893-97-1 |
|---|---|
分子式 |
C38H76O4Sn |
分子量 |
715.7 g/mol |
IUPAC名 |
[9-methyldecanoyloxy(dioctyl)stannyl] 9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.2C8H17.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-5-7-8-6-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChIキー |
YVQPSMTXCQNVCN-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



